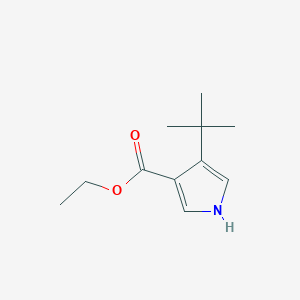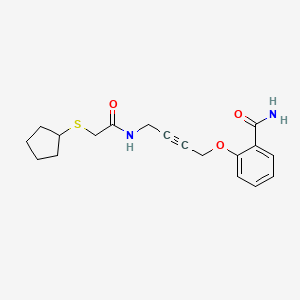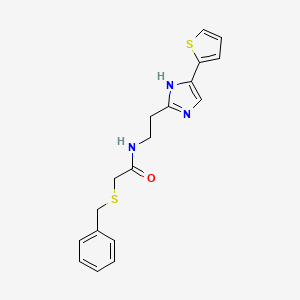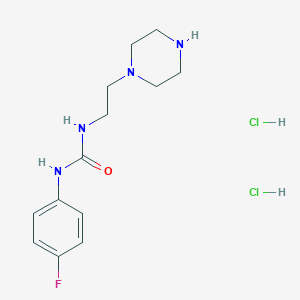
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 1015420-47-9 . It has a molecular weight of 195.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is 1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 195.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Synthesis of Biologically Active Natural Products The compound can be used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities and are often isolated from plants, bacteria, and fungi .
2. Scaffold in the Synthesis of Indoles The compound can serve as a significant scaffold in the synthesis of indoles with enyne or diene substituents . Indoles are important types of molecules and natural products that play a main role in cell biology .
Treatment of Various Disorders
Indole derivatives, such as this compound, have shown potential in the treatment of various disorders in the human body . They have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of Novel Organic Compounds
The compound can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Development of Anticancer Agents
The compound can be used in the design and synthesis of novel anticancer agents . Indole and its derivatives extensively exist in nature and have shown a wide range of biological activities, including anticancer properties .
Research in Various Scientific Fields
The compound can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Safety and Hazards
The safety information available indicates that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are yet to be determined. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may affect similar pathways and have downstream effects on these biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. Research is ongoing to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMHAAZUHQOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)

![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)
![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)


